molecular formula C19H28N2O9 B5111226 1-ethyl-N-(furan-2-ylmethyl)-4-prop-2-enylpiperidin-4-amine;oxalic acid

1-ethyl-N-(furan-2-ylmethyl)-4-prop-2-enylpiperidin-4-amine;oxalic acid

Cat. No.: B5111226
M. Wt: 428.4 g/mol
InChI Key: CPLAWDPATLDGHR-UHFFFAOYSA-N
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Description

1-ethyl-N-(furan-2-ylmethyl)-4-prop-2-enylpiperidin-4-amine; oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(furan-2-ylmethyl)-4-prop-2-enylpiperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The ethyl, furan-2-ylmethyl, and prop-2-enyl groups are introduced through nucleophilic substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(furan-2-ylmethyl)-4-prop-2-enylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-ethyl-N-(furan-2-ylmethyl)-4-prop-2-enylpiperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(furan-2-ylmethyl)-4-prop-2-enylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer activity.

    1-ethyl-N-(furan-2-ylmethyl)-5-{2-{[2-(2-methoxyphenoxy)ethyl]amino}-2-oxoethoxy}-2-methyl-1H-indole-3-carboxamide: Exhibits potent anticancer activity.

Uniqueness

1-ethyl-N-(furan-2-ylmethyl)-4-prop-2-enylpiperidin-4-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

1-ethyl-N-(furan-2-ylmethyl)-4-prop-2-enylpiperidin-4-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.2C2H2O4/c1-3-7-15(8-10-17(4-2)11-9-15)16-13-14-6-5-12-18-14;2*3-1(4)2(5)6/h3,5-6,12,16H,1,4,7-11,13H2,2H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLAWDPATLDGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)(CC=C)NCC2=CC=CO2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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